molecular formula C10H13F2N B2600492 1-(2,4-Difluorophenyl)butan-1-amine CAS No. 1021033-54-4

1-(2,4-Difluorophenyl)butan-1-amine

Cat. No.: B2600492
CAS No.: 1021033-54-4
M. Wt: 185.218
InChI Key: UYWOZTJRNLKMSP-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13F2N and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a butanamine chain attached to a difluorophenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)butan-1-amine typically involves the reaction of 2,4-difluorobenzaldehyde with butylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Difluorophenyl)butan-1-amine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)butan-1-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,4-difluorophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWOZTJRNLKMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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